Phenol, p-[(2-pyridylmethylene)amino]- Phenol, p-[(2-pyridylmethylene)amino]-
Brand Name: Vulcanchem
CAS No.: 13160-68-4
VCID: VC18966455
InChI: InChI=1S/C12H10N2O/c15-12-6-4-10(5-7-12)14-9-11-3-1-2-8-13-11/h1-9,15H
SMILES:
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol

Phenol, p-[(2-pyridylmethylene)amino]-

CAS No.: 13160-68-4

VCID: VC18966455

Molecular Formula: C12H10N2O

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Phenol, p-[(2-pyridylmethylene)amino]- - 13160-68-4

Description

Phenol, p-[(2-pyridylmethylene)amino]-, also known as 4-(pyridin-2-ylmethylideneamino)phenol, is an organic compound with significant structural and chemical interest. It is a Schiff base derivative, synthesized from phenol and pyridine-2-carbaldehyde. This compound exhibits a unique three-dimensional supramolecular structure stabilized by hydrogen bonding and π–π interactions, making it relevant in material science and crystal engineering .

Synthesis Methods

Phenol, p-[(2-pyridylmethylene)amino]- can be synthesized through two primary methods:

  • Method 1: Mixing equal molar quantities of 4-aminoaminomethylphenol and pyridine-2-carbaldehyde in methanol. The mixture is stirred at room temperature for approximately three hours, followed by evaporation and crystallization to yield the desired product.

  • Method 2: Dissolving the reactants in ethanol and slowly adding them together while stirring at ambient temperature for six hours. A yellow precipitate forms, which requires further purification steps to obtain pure crystals.

Applications and Research Findings

Schiff bases like Phenol, p-[(2-pyridylmethylene)amino]- have diverse applications across fields, particularly in material science and crystal engineering due to their unique supramolecular structures. These compounds are of interest for understanding how molecules assemble into complex architectures.

Similar Compounds

Several compounds share similarities with Phenol, p-[(2-pyridylmethylene)amino]-, primarily differing in substituent groups attached to either the phenolic or pyridinic moiety. These variations can influence the electronic properties and reactivity of the molecules.

CAS No. 13160-68-4
Product Name Phenol, p-[(2-pyridylmethylene)amino]-
Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
IUPAC Name 4-(pyridin-2-ylmethylideneamino)phenol
Standard InChI InChI=1S/C12H10N2O/c15-12-6-4-10(5-7-12)14-9-11-3-1-2-8-13-11/h1-9,15H
Standard InChIKey PSDWBAGYSGABTO-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C=NC2=CC=C(C=C2)O
PubChem Compound 270208
Last Modified Aug 11 2024

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